8-Iodomethyl-6-propylergoline
Description
8-Iodomethyl-6-propylergoline is a synthetic ergoline derivative characterized by an iodomethyl substituent at the 8-position and a propyl group at the 6-position of the ergoline scaffold. Ergoline derivatives are known for their structural diversity and pharmacological relevance, particularly in modulating serotonin and dopamine receptors.
Properties
CAS No. |
109297-73-6 |
|---|---|
Molecular Formula |
C38H37N3O7 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(6aR,9R)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H23IN2/c1-2-6-21-11-12(9-19)7-15-14-4-3-5-16-18(14)13(10-20-16)8-17(15)21/h3-5,10,12,15,17,20H,2,6-9,11H2,1H3/t12-,15?,17+/m0/s1 |
InChI Key |
YUYNFFCUUGBSOR-CZZJGDGRSA-N |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI |
Isomeric SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CI |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI |
Synonyms |
8-IMPE 8-iodomethyl-6-propylergoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-Iodomethyl-6-propylergoline with two structurally related ergoline derivatives: 8-[(Methylsulfanyl)methyl]-6-propylergoline () and 6-methyl-8-[(2-propyl-1H-imidazol-1-yl)methyl]ergoline (). Key differences in substituents, molecular properties, and safety data are highlighted.
Key Findings:
Substituent Effects on Molecular Properties :
- The iodomethyl group in the target compound significantly increases molecular mass (~432 g/mol) compared to sulfur- or nitrogen-containing analogs (314–348 g/mol). This may reduce blood-brain barrier permeability but enhance halogen-mediated receptor interactions .
- The imidazolylmethyl substituent in the third compound introduces a heteroaromatic ring, likely improving solubility in polar solvents compared to the iodomethyl and methylsulfanyl analogs .
The imidazolylmethyl derivative has a high boiling point (573.6°C) and flash point (300.7°C), suggesting thermal stability but requiring stringent handling protocols due to inhalation risks .
Structural-Activity Relationships (SAR) :
- The propyl group at position 6 (shared by the target compound and the sulfur analog) may enhance lipophilicity and receptor binding duration compared to the methyl group in the imidazolylmethyl derivative .
- The iodine atom could confer unique pharmacokinetic profiles, such as prolonged half-life or altered metabolic pathways, though empirical data are needed to confirm this.
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